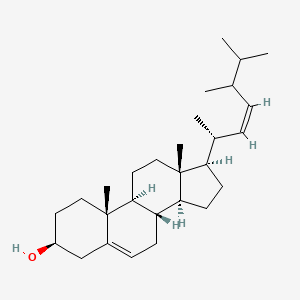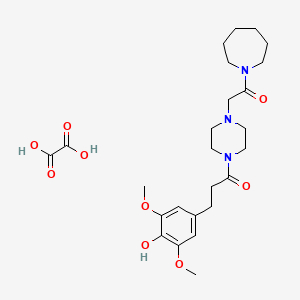
CID 21924643
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-(dimethylamino)phenylsilane is an organosilicon compound known for its high volatility and thermal stability. It is widely used as a vapor deposition precursor to fabricate silicon-containing thin films for various applications, including solar cells, fuel cell catalysts, and semiconductors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris-(dimethylamino)phenylsilane can be synthesized from phenyltrichlorosilane and dimethylamine . The reaction typically involves the gradual addition of dimethylamine to phenyltrichlorosilane under controlled conditions to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of Tris-(dimethylamino)phenylsilane often involves plasma-enhanced atomic layer deposition (PEALD). This method improves oxidation efficiency even at low processing temperatures, making it a promising technique for the deposition of silicon oxide films .
Analyse Chemischer Reaktionen
Types of Reactions
Tris-(dimethylamino)phenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicon oxide films.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ozone or oxygen plasma is commonly used as oxidants in the atomic layer deposition process.
Substitution: Various nucleophiles can be used to substitute the dimethylamino groups.
Major Products Formed
Substitution: Depending on the nucleophile used, different substituted silanes can be formed.
Wissenschaftliche Forschungsanwendungen
Tris-(dimethylamino)phenylsilane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Tris-(dimethylamino)phenylsilane involves its high volatility and thermal stability, which make it an excellent vapor deposition precursor. During the atomic layer deposition process, the compound undergoes chemisorption on the substrate surface, followed by surface reactions that lead to the formation of thin films .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(dimethylamino)silane (BDMAS): Another aminosilane precursor used in atomic layer deposition.
Diisopropylaminosilane (DIPAS): Known for its lower energy barrier in the rate-determining step compared to Tris-(dimethylamino)phenylsilane.
Uniqueness
Tris-(dimethylamino)phenylsilane is unique due to its high volatility and thermal stability, which make it particularly suitable for low-temperature deposition processes. Additionally, it provides a good balance between deposition rate and film quality, making it a preferred choice for various applications .
Eigenschaften
Molekularformel |
C12H20N3Si |
|---|---|
Molekulargewicht |
234.39 g/mol |
InChI |
InChI=1S/C12H20N3Si/c1-13(2)9-7-8-10(16)12(15(5)6)11(9)14(3)4/h7-8H,1-6H3 |
InChI-Schlüssel |
OQMNHYQDXQYFRS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C(=C(C=C1)[Si])N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


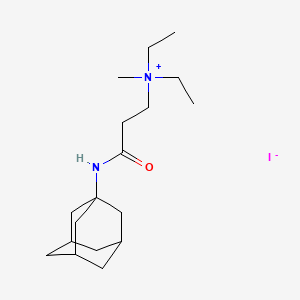
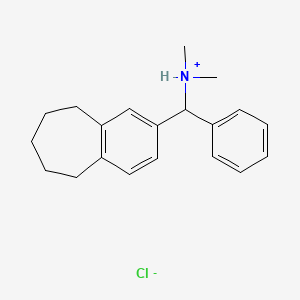
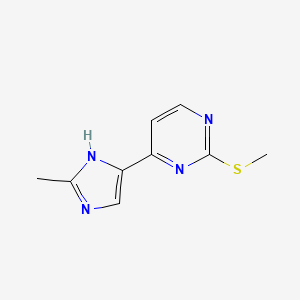

![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)

![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)
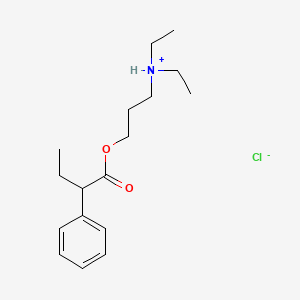
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)


